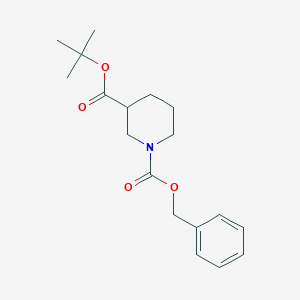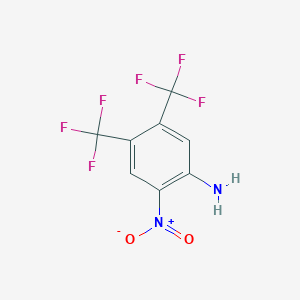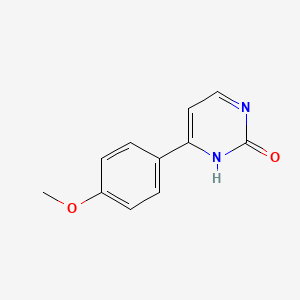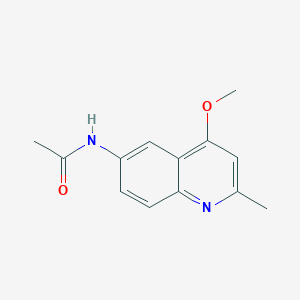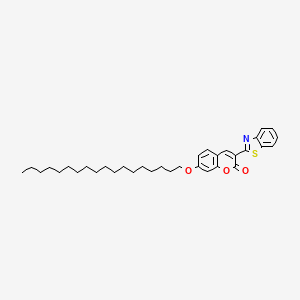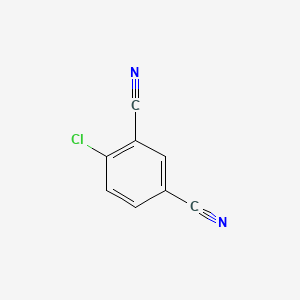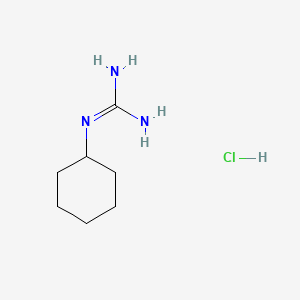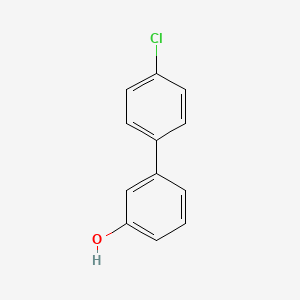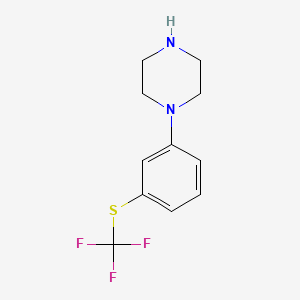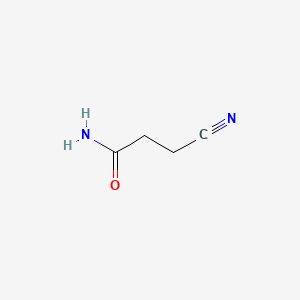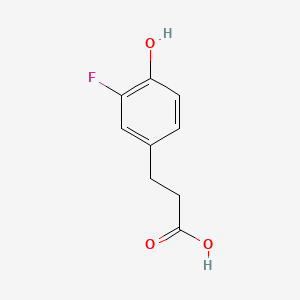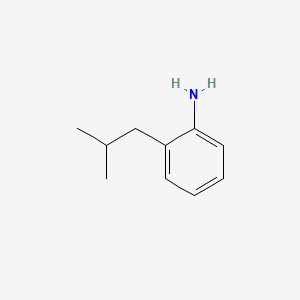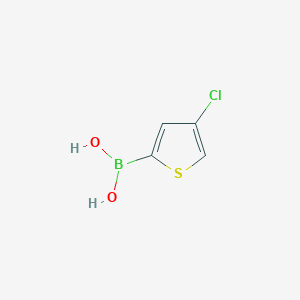
4-氯噻吩-2-硼酸
描述
4-Chlorothiophene-2-boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
科学研究应用
4-Chlorothiophene-2-boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids, in general, are known to interact with diols and polyols, which are present in various biological molecules .
Mode of Action
4-Chlorothiophene-2-boronic acid, like other boronic acids, is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments through a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Chlorothiophene-2-boronic acid participates, is a key biochemical pathway . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of diverse and complex small molecules .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The molecular and cellular effects of 4-Chlorothiophene-2-boronic acid’s action are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chlorothiophene-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-Chlorothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a biochemical tool in the modification and manipulation of biomolecules .
Cellular Effects
The effects of 4-Chlorothiophene-2-boronic acid on cellular processes are diverse and depend on the specific context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux and affecting overall cell function .
Molecular Mechanism
At the molecular level, 4-Chlorothiophene-2-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophene-2-boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that 4-Chlorothiophene-2-boronic acid can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Chlorothiophene-2-boronic acid in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4-Chlorothiophene-2-boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, it can interact with cofactors such as NADH and ATP, further modulating cellular metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Chlorothiophene-2-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 4-Chlorothiophene-2-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the context of its application. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiophene-2-boronic acid typically involves the borylation of 4-chlorothiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids, including 4-Chlorothiophene-2-boronic acid, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 4-Chlorothiophene-2-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using a copper catalyst.
Oxidation and Reduction: Boronic acids can be oxidized to form alcohols or reduced to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Copper Catalysts: Used in Chan-Lam coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, or toluene.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Ethers: From Chan-Lam coupling.
相似化合物的比较
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
Thiophene-2-boronic Acid: Similar structure but without the chlorine substituent.
4-Bromothiophene-2-boronic Acid: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness: 4-Chlorothiophene-2-boronic acid is unique due to the presence of both a boronic acid group and a chlorinated thiophene ring, which provides distinct reactivity and selectivity in cross-coupling reactions .
属性
IUPAC Name |
(4-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZWJFZOOKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402536 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133931-02-8 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


